

# Application Notes and Protocols: Evaluation of Latamoxef Sodium against ESBL-Producing Enterobacteriaceae

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## Compound of Interest

Compound Name: Latamoxef sodium

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## Introduction

The emergence and global dissemination of extended-spectrum  $\beta$ -lactamase (ESBL)-producing Enterobacteriaceae represent a formidable challenge in clinical therapeutics. These organisms produce enzymes that mediate resistance to most penicillins and cephalosporins, limiting treatment options. Latamoxef (Moxalactam), an oxacephem antibiotic, has demonstrated stability against many  $\beta$ -lactamases, including some ESBLs, making it a subject of renewed interest for treating infections caused by these multidrug-resistant pathogens.<sup>[1]</sup>

These application notes provide detailed protocols for the in vitro evaluation of **Latamoxef sodium**'s efficacy against ESBL-producing Enterobacteriaceae, including methodologies for determining minimum inhibitory concentrations (MIC) and disk diffusion susceptibility testing.

Important Note on Clinical Breakpoints: As of the latest reviews, specific clinical breakpoints for Latamoxef (Moxalactam) for Enterobacteriaceae have been removed from the Clinical and Laboratory Standards Institute (CLSI) M100 documents.<sup>[2][3]</sup> Furthermore, Latamoxef is not currently listed in the European Committee on Antimicrobial Susceptibility Testing (EUCAST) breakpoint tables.<sup>[4][5][6]</sup> Therefore, the results of the following protocols should be interpreted for research and investigational purposes only. The use of pharmacokinetic/pharmacodynamic

(PK/PD) derived breakpoints may be considered for a more nuanced interpretation of in vitro activity.<sup>[7]</sup>

## Data Presentation

The following table summarizes the Minimum Inhibitory Concentration (MIC) data for Latamoxef against various ESBL-producing Enterobacteriaceae, adapted from a 2014 study. This data highlights the potent in vitro activity of Latamoxef against a range of clinical isolates.

Organism	Number of Isolates	ESBL Genotype(s)	Latamoxef MIC <sub>50</sub> (µg/mL)	Latamoxef MIC <sub>90</sub> (µg/mL)	Latamoxef MIC Range (µg/mL)
Escherichia coli	134	SHV, TEM, CTX-M	0.25	1	0.06 - 8
Klebsiella pneumoniae	69	SHV, TEM, CTX-M	0.5	8	0.12 - 32
Enterobacter cloacae	11	SHV, TEM, CTX-M	4	64	0.25 - 128
Proteus mirabilis	10	SHV, TEM, CTX-M	0.25	0.5	0.12 - 0.5
Klebsiella oxytoca	10	SHV, TEM, CTX-M	0.25	0.5	0.12 - 1

Data adapted from "Potent antibacterial activities of latamoxef (moxalactam) against ESBL producing Enterobacteriaceae analyzed by Monte Carlo simulation" (2014).<sup>[1][8]</sup>

## Experimental Protocols

### Broth Microdilution MIC Assay

This protocol is based on the CLSI M07 guidelines for broth microdilution susceptibility testing.

a. Materials:

- **Latamoxef sodium** analytical powder

- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Sterile 96-well microtiter plates
- ESBL-producing Enterobacteriaceae isolates
- Quality control strains: *Escherichia coli* ATCC® 25922™, *Klebsiella pneumoniae* ATCC® 700603™ (ESBL-positive)
- 0.5 McFarland turbidity standard
- Sterile saline or deionized water
- Spectrophotometer
- Incubator (35°C ± 2°C)

b. Protocol Steps:

- Preparation of **Latamoxef Sodium** Stock Solution:
  - Prepare a stock solution of **Latamoxef sodium** at a concentration of 1280 µg/mL in a suitable solvent (e.g., sterile deionized water).
  - Sterilize the stock solution by filtration through a 0.22 µm filter.
- Preparation of Microtiter Plates:
  - Perform serial two-fold dilutions of the **Latamoxef sodium** stock solution in CAMHB to achieve final concentrations typically ranging from 128 µg/mL to 0.06 µg/mL in the microtiter plate wells.
  - Include a growth control well (CAMHB without antibiotic) and a sterility control well (uninoculated CAMHB).
- Inoculum Preparation:

- From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
- Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately  $1-2 \times 10^8$  CFU/mL).
- Within 15 minutes, dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately  $5 \times 10^5$  CFU/mL in each well.
- Inoculation and Incubation:
  - Inoculate each well of the microtiter plate with the prepared bacterial suspension.
  - Incubate the plates at  $35^\circ\text{C} \pm 2^\circ\text{C}$  for 16-20 hours in ambient air.
- Result Interpretation:
  - The MIC is defined as the lowest concentration of **Latamoxef sodium** that completely inhibits visible bacterial growth.
  - Validate the results by ensuring the growth control is turbid, the sterility control is clear, and the MICs for the quality control strains are within their acceptable ranges.

## Disk Diffusion Susceptibility Testing

This protocol is based on the CLSI M02 guidelines for disk diffusion testing.

### a. Materials:

- Latamoxef (Moxalactam) 30 µg disks[9]
- Mueller-Hinton Agar (MHA) plates (4 mm depth)
- ESBL-producing Enterobacteriaceae isolates
- Quality control strains: *Escherichia coli* ATCC® 25922™, *Pseudomonas aeruginosa* ATCC® 27853™
- 0.5 McFarland turbidity standard

- Sterile swabs
- Incubator ( $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ )
- Ruler or caliper

b. Protocol Steps:

- Inoculum Preparation:
  - Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
- Inoculation of MHA Plate:
  - Dip a sterile swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.
  - Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.
  - Allow the plate to dry for 3-5 minutes before applying the disks.
- Application of Disks:
  - Aseptically apply a Latamoxef 30  $\mu\text{g}$  disk to the surface of the inoculated MHA plate.
  - Gently press the disk to ensure complete contact with the agar.
- Incubation:
  - Invert the plates and incubate at  $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$  for 16-20 hours.
- Result Interpretation:
  - Measure the diameter of the zone of inhibition in millimeters.

- Since there are no current CLSI or EUCAST breakpoints, the zone diameters should be recorded and used for comparative analysis rather than categorical interpretation (Susceptible/Intermediate/Resistant).

## Phenotypic Confirmatory Test for ESBL Production

This test is crucial to confirm the ESBL phenotype of the test isolates.

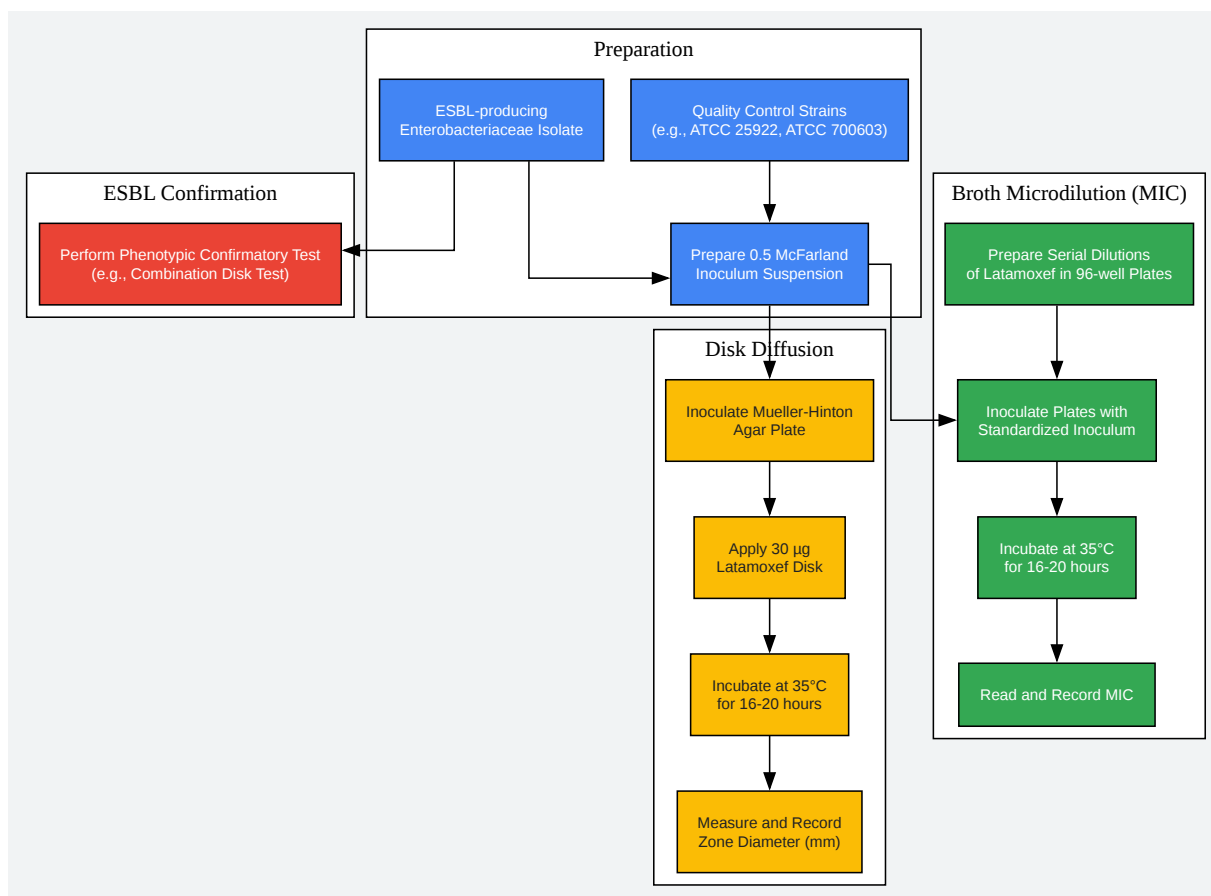
### a. Materials:

- Cefotaxime (30 µg) and Ceftazidime (30 µg) disks
- Cefotaxime/Clavulanic acid (30/10 µg) and Ceftazidime/Clavulanic acid (30/10 µg) disks
- MHA plates

### b. Protocol Steps:

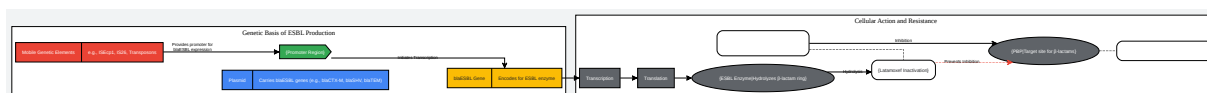
- Inoculation:
  - Inoculate an MHA plate with the test organism as for a standard disk diffusion test.
- Disk Placement:
  - Place a cefotaxime disk and a cefotaxime/clavulanic acid disk on the agar, ensuring they are at least 20-30 mm apart.
  - Similarly, place a ceftazidime disk and a ceftazidime/clavulanic acid disk.
- Incubation and Interpretation:
  - Incubate as described above.
  - A  $\geq 5$  mm increase in the zone of inhibition for either cephalosporin in combination with clavulanic acid compared to the zone of the cephalosporin alone is a positive result, confirming ESBL production.

## Visualizations



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Caption: Experimental workflow for susceptibility testing of **Latamoxef sodium**.



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Caption: Genetic regulation and mechanism of ESBL-mediated resistance.

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